Intoplicine dimesylate, also known as RP60475, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. It functions primarily as an inhibitor of DNA topoisomerases I and II, enzymes critical for DNA replication and transcription. By interfering with these enzymes, intoplicine dimesylate disrupts the normal processes of cell division and can induce apoptosis in cancer cells.
Intoplicine dimesylate was developed by researchers at the pharmaceutical company Rhone-Poulenc Rorer (now part of Sanofi) during the late 20th century. Initial studies focused on its pharmacological properties and potential as an anticancer agent.
Intoplicine dimesylate is classified as a topoisomerase inhibitor. More specifically, it belongs to a group of compounds known as antineoplastic agents, which are used in the treatment of various types of cancer. The compound is administered intravenously and is often evaluated in clinical trials for its efficacy against solid tumors.
The synthesis of intoplicine dimesylate involves several chemical reactions that lead to the formation of its active structure. While specific proprietary methods may not be publicly detailed, general synthetic pathways for similar compounds often include:
The synthesis may involve multiple steps requiring careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor progress and verify the structure of intermediates.
Intoplicine dimesylate features a complex molecular structure characterized by a bicyclic core. The molecular formula is C₁₉H₁₉N₃O₄S₂, indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its pharmacological activity.
Intoplicine dimesylate undergoes several key reactions relevant to its mechanism of action:
The interaction with topoisomerases is characterized by kinetic studies that reveal binding affinities and inhibition constants. These parameters are essential for understanding the drug's potency and potential side effects.
Intoplicine dimesylate exerts its therapeutic effects primarily through:
Research indicates that intoplicine dimesylate exhibits selective toxicity toward cancer cells compared to normal cells, making it a promising candidate for targeted cancer therapies .
Relevant data from studies indicate that these properties play a significant role in determining the drug's formulation and delivery methods.
Intoplicine dimesylate has been primarily investigated for its use in treating various cancers, including:
IUPAC Name & Molecular StructureIntoplicine dimesylate, systematically designated as the dimesylate salt of 7H-benzo[e]pyrido[4,3-b]indole, is a synthetic antitumor agent. Its molecular formula is C₂₃H₃₂N₄O₇S₂ (molecular weight: 540.65 g/mol), derived from the parent compound Intoplicine (RP 60475; C₂₁H₂₄N₄O, MW: 348.44 g/mol) through salt formation with methanesulfonic acid [1] [5]. The core structure features a multi-ring heterocyclic system that enables DNA intercalation, with the dimesylate moiety enhancing solubility and stability for experimental use [1].
Synonyms & Registry Identifiers
Table 1: Chemical Profile of Intoplicine and Its Dimesylate Salt
Property | Intoplicine (Freebase) | Intoplicine Dimesylate |
---|---|---|
Molecular Formula | C₂₁H₂₄N₄O | C₂₃H₃₂N₄O₇S₂ |
Molecular Weight | 348.44 g/mol | 540.65 g/mol |
CAS Number | 125974-72-3 | 133711-99-6 |
Solubility | Limited in aqueous media | Enhanced in DMSO/water |
Primary Target | Topoisomerase I/II | Topoisomerase I/II |
Origins in the Benzo-Pyrido-Indole SeriesIntoplicine emerged in the early 1990s as the lead compound from systematic optimization of the 7H-benzo[e]pyrido[4,3-b]indole series. Researchers identified it as the most pharmacologically promising derivative due to its dual topoisomerase inhibition and potent DNA-binding affinity (association constant KA = 2 × 10⁵/M) [1] [5]. Preclinical development was spearheaded under the code RP 60475, with its dimesylate salt (RP 60475 dimesylate) selected for advanced studies to improve bioavailability [1].
Key Milestones
Mechanism of ActionIntoplicine dimesylate functions as a dual catalytic inhibitor of DNA topoisomerase I and II. Unlike classical poisons (e.g., etoposide), it binds DNA directly (KA = 2 × 10⁵/M), inducing structural distortions that impede topoisomerase activity. This binding increases linear DNA length and traps topoisomerase-DNA cleavage complexes, leading to replication fork arrest and double-strand breaks [1] [6]. Its dual inhibition circumvents compensatory mechanisms common in single-target inhibitors, potentially overcoming resistance [6].
In Vitro Antitumor ActivityA landmark 1994 study evaluated Intoplicine against 198 human tumor specimens using colony-forming assays [3]:
Table 2: Antitumor Activity of Intoplicine in Human Tumor Colony-Forming Assays [3]
Tumor Type | Response Rate (10 µg/mL, 1-hr exposure) |
---|---|
Breast Cancer | 71% |
Non-Small-Cell Lung | 69% |
Ovarian Cancer | 45% |
Overall Specimens | 54% (at 10 µg/mL) |
In Vivo Proof of ConceptIn murine models, Intoplicine administered at the highest non-toxic dose (6 mg/kg/injection) achieved a tumor growth inhibition (T/C) of 0% and a total log cell kill of 3, confirming potent antitumor activity [1] [5].
Broader Research ImplicationsAs one of the earliest dual topoisomerase I/II inhibitors, Intoplicine provided a template for rational drug design targeting simultaneous topoisomerase blockade. Its ability to induce topological stress in DNA remains a benchmark for novel anticancer agents, particularly against malignancies with high topoisomerase expression [6]. While clinical translation faced hurdles, Intoplicine dimesylate persists as a critical tool for probing:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7